2,4,6-tribromobenzene-1,3,5-tricarbaldehyde
Overview
Description
2,4,6-tribromobenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H3Br3O3. It is a derivative of benzene, where three hydrogen atoms are replaced by formyl groups (-CHO) and three hydrogen atoms are replaced by bromine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be synthesized through a two-step reaction process starting from 1,3,5-tribromobenzene. The first step involves the formation of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene, which is then converted to 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- through a subsequent reaction . The intermediate compound crystallizes from petroleum ether and exists in two isomeric forms in solution .
Chemical Reactions Analysis
2,4,6-tribromobenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4,6-tribromobenzene-1,3,5-tricarbaldehyde is extensively used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- involves its interaction with various molecular targets and pathways. The formyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable adducts. The bromine atoms can participate in halogen bonding interactions, further influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
2,4,6-tribromobenzene-1,3,5-tricarbaldehyde can be compared with other similar compounds such as:
1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-: This compound has hydroxyl groups instead of bromine atoms, leading to different chemical properties and reactivity.
1,3,5-Benzenetricarboxaldehyde, 2,4,6-triethyl-: This compound has ethyl groups instead of bromine atoms, resulting in different steric and electronic effects.
The uniqueness of 1,3,5-benzenetricarboxaldehyde, 2,4,6-tribromo- lies in its combination of formyl and bromine substituents, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2,4,6-tribromobenzene-1,3,5-tricarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Br3O3/c10-7-4(1-13)8(11)6(3-15)9(12)5(7)2-14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWWFNOAMBNTEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Br)C=O)Br)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Br3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463936 | |
Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191529-09-6 | |
Record name | 1,3,5-Benzenetricarboxaldehyde, 2,4,6-tribromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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